molecular formula C7H10ClN3 B1425208 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride CAS No. 1215107-61-1

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B1425208
CAS No.: 1215107-61-1
M. Wt: 171.63 g/mol
InChI Key: STTNTWXGOSPCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a pyrimidine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene.

    Pyrimidine Substitution: The cyclopropane ring is then substituted with a pyrimidine group. This can be done through nucleophilic substitution reactions, where the cyclopropane ring reacts with a pyrimidine derivative under basic conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylamines.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine: The parent compound without the pyrimidine substitution. It has different chemical properties and reactivity.

    Pyrimidinylamines: Compounds where the pyrimidine ring is substituted with various amine groups. These compounds may have similar biological activities but different chemical properties.

    Cyclopropylamines: Compounds with a cyclopropane ring substituted with various functional groups.

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1,4-5H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNTWXGOSPCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215107-61-1
Record name 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Reactant of Route 3
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Reactant of Route 4
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Reactant of Route 5
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Reactant of Route 6
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.